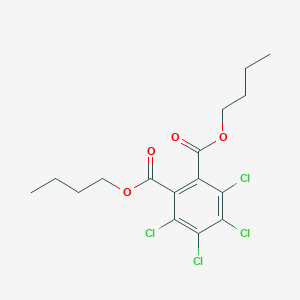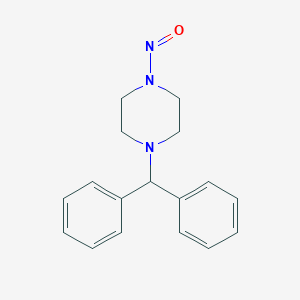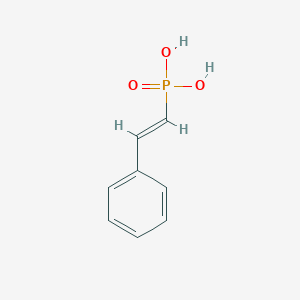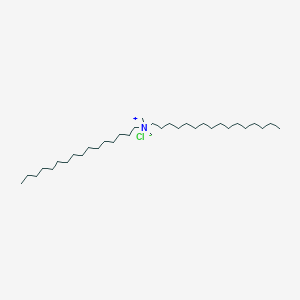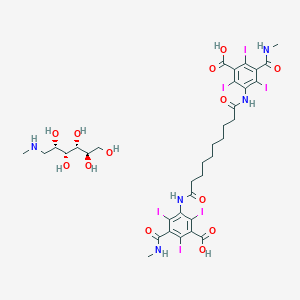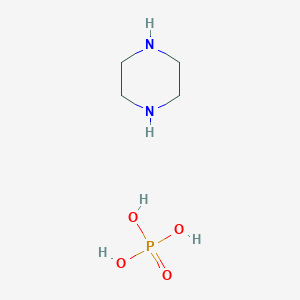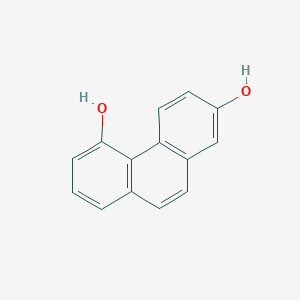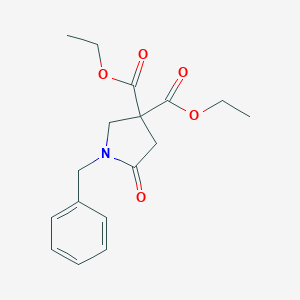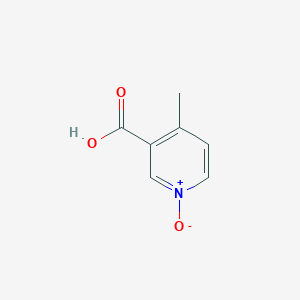
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid (MOPAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and nanotechnology. MOPAC is a derivative of pyridine, a heterocyclic aromatic compound, that contains both a carboxylic acid and a quaternary ammonium group.
作用机制
The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also believed to induce apoptosis in cancer cells by activating the caspase cascade pathway.
生化和生理效应
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the degradation of the neurotransmitter acetylcholine. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade pathway. In vivo studies have shown that 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can cross the blood-brain barrier and accumulate in the brain, making it a potential drug candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in lab experiments is its high solubility in water and polar solvents, which makes it easy to handle and manipulate. 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is also relatively stable under normal lab conditions, which makes it a suitable reagent for long-term experiments. However, one of the major limitations of using 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid. Another area of research is the exploration of the potential applications of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid in the field of nanotechnology, particularly in the synthesis of novel nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid as a white crystalline solid that is soluble in water and polar solvents. The purity of the synthesized 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In biochemistry, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In nanotechnology, 4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid has been used as a building block for the synthesis of various nanomaterials such as quantum dots and nanorods.
属性
CAS 编号 |
126727-55-7 |
|---|---|
产品名称 |
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-8(11)4-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
InChI 键 |
SMQYLNRRXBBILH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
规范 SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)O |
同义词 |
3-Pyridinecarboxylicacid,4-methyl-,1-oxide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



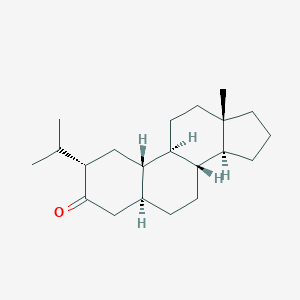
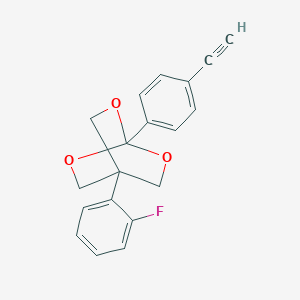
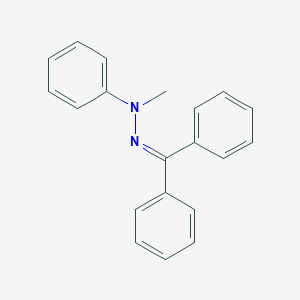
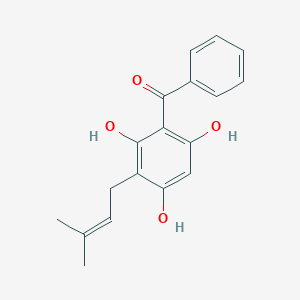
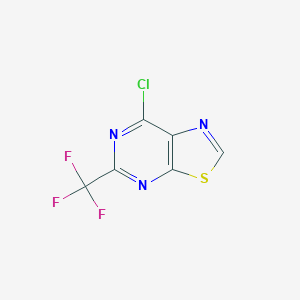
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
